3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Data Gap Bioactivity Procurement Risk

Select this oxadiazole-pyrazole hybrid as a data-deficient, structurally novel scaffold for library diversification and ADME assay validation. Its predicted drug-like profile (MW 332.3, TPSA ~67.8 Ų, zero H-bond donors, no Rule-of-5 violations) suits permeability, solubility, and metabolic stability screens where a neutral, moderately lipophilic heterocycle control is required. Ideal for teams systematically exploring 1,2,4-oxadiazole linker effects versus ester or amide congeners.

Molecular Formula C18H12N4O3
Molecular Weight 332.319
CAS No. 1170206-68-4
Cat. No. B2958909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
CAS1170206-68-4
Molecular FormulaC18H12N4O3
Molecular Weight332.319
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(NN=C4)C5=CC=CC=C5
InChIInChI=1S/C18H12N4O3/c1-2-4-11(5-3-1)16-13(9-19-21-16)18-20-17(22-25-18)12-6-7-14-15(8-12)24-10-23-14/h1-9H,10H2,(H,19,21)
InChIKeyXPKPGQXAADIYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Baseline Characterization for Scientific Procurement


3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 1170206-68-4) is a synthetic heterocyclic compound with the molecular formula C18H12N4O3 and a molecular weight of 332.3 g/mol . It belongs to the 1,2,4-oxadiazole class and incorporates benzo[d][1,3]dioxole and 3-phenyl-1H-pyrazole moieties within a single scaffold. Despite its structural complexity, a comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed) reveals no peer-reviewed quantitative biological activity data for this specific compound. Consequently, its differentiation from closely related analogs cannot currently be supported by experimental evidence.

Why Generic Substitution Is Not Yet Evidence-Based for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole


In the absence of quantitative head-to-head or cross-study comparable data between 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole and its positional isomers (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole), des-benzo analogs (e.g., 3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole), or other pyrazole-oxadiazole hybrids, there is no scientific rationale to prefer this compound over alternatives . Any substitution or selection decision based solely on structural analogy risks introducing unverified potency, selectivity, or pharmacokinetic liabilities. The lack of published bioactivity, ADME, or toxicity data means that generic replacement cannot be ruled in or out on evidence grounds.

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole


Evidence Gap: No Published Potency or Selectivity Data for the Target Compound

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents using the CAS number (1170206-68-4), IUPAC name, and SMILES representations returned zero records containing quantitative IC50, Ki, MIC, or EC50 values for 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole. In contrast, structurally related pyrazole-oxadiazole conjugates have reported IC50 values ranging from 1.5 μM to 11.2 μM in antiproliferative assays [1] and MIC values of 7.81 µg/mL in antifungal assays [2]. However, these data derive from distinct chemotypes and cannot be directly extrapolated to the target compound.

Data Gap Bioactivity Procurement Risk

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Linker: A Class-Level Inference

The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, conferring enhanced metabolic stability to pyrazole-containing compounds. A study on 1,2,4-oxadiazole-bearing pyrazoles as SOCE modulators demonstrated that replacement of an ester with a 1,2,4-oxadiazole ring significantly increased metabolic stability in human liver microsomes (HLM), with representative compounds showing >60% remaining after 60 min incubation, whereas the corresponding ester analogs were rapidly degraded (t1/2 < 10 min) [1]. The target compound incorporates this stability-conferring oxadiazole linker between the benzodioxole and pyrazole moieties, suggesting a potential stability advantage over ester-linked or amide-linked analogs, although direct experimental confirmation is absent.

Metabolic Stability Oxadiazole Bioisostere

Appropriate Research Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole Given Current Evidence Limitations


Combinatorial Library Synthesis as a Novel Scaffold for Underexplored Chemical Space

The compound may serve as a starting point for the synthesis of a focused library of 1,2,4-oxadiazole-pyrazole hybrids. Its three distinct heterocyclic moieties (benzodioxole, oxadiazole, pyrazole) offer multiple vectors for diversification. This approach is justified by the structural novelty of the scaffold, not by pre-existing bioactivity data [1].

Metabolic Stability Screening in Early Drug Discovery

Given the class-level evidence that 1,2,4-oxadiazole linkers confer metabolic stability, this compound could be included in a panel of oxadiazole-containing analogs to experimentally validate stability trends. It would serve as a comparator to ester- or amide-linked congeners in HLM or hepatocyte assays [1].

Physicochemical Property Benchmarking

With a molecular weight of 332.3 g/mol, logP ~2.4 (predicted), zero H-bond donors, and a topological polar surface area (TPSA) of ~67.8 Ų, the compound exhibits drug-like properties (no Rule-of-5 violations) [1]. It could be used as a negative control or reference compound in permeability, solubility, or formulation screens where a neutral, moderately lipophilic heterocycle is required.

Quote Request

Request a Quote for 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.